Cas no 2137904-38-0 (Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)-)

2137904-38-0 structure
Nome do Produto:Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)-
N.o CAS:2137904-38-0
MF:C11H23NO2S
MW:233.370822191238
CID:5288120
Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)-
-
- Inchi: 1S/C11H23NO2S/c1-9(2)10-7-5-4-6-8-11(10)15(13,14)12-3/h9-12H,4-8H2,1-3H3
- Chave InChI: CWXOTTHNFPOJIH-UHFFFAOYSA-N
- SMILES: C1(S(NC)(=O)=O)CCCCCC1C(C)C
Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680801-0.5g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 0.5g |
$1180.0 | 2025-03-12 | |
Enamine | EN300-680801-0.25g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 0.25g |
$1131.0 | 2025-03-12 | |
Enamine | EN300-680801-0.1g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 0.1g |
$1081.0 | 2025-03-12 | |
Enamine | EN300-680801-5.0g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 5.0g |
$3562.0 | 2025-03-12 | |
Enamine | EN300-680801-10.0g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 10.0g |
$5283.0 | 2025-03-12 | |
Enamine | EN300-680801-0.05g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 0.05g |
$1032.0 | 2025-03-12 | |
Enamine | EN300-680801-1.0g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 1.0g |
$1229.0 | 2025-03-12 | |
Enamine | EN300-680801-2.5g |
N-methyl-2-(propan-2-yl)cycloheptane-1-sulfonamide |
2137904-38-0 | 95.0% | 2.5g |
$2408.0 | 2025-03-12 |
Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)- Literatura Relacionada
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
2. Back matter
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
2137904-38-0 (Cycloheptanesulfonamide, N-methyl-2-(1-methylethyl)-) Produtos relacionados
- 2034282-45-4(methyl N-[4-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]carbamate)
- 2137790-19-1(Hexane, 1-chloro-4,4,5-trimethyl-)
- 1116082-56-4(3-(N-methyl4-methylbenzenesulfonamido)-N-(3-phenylpropyl)thiophene-2-carboxamide)
- 1334102-57-6(benzyl 2,5-diethylpiperazine-1-carboxylate)
- 1784224-56-1(3-(3-Formylpyrazol-1-yl)propanoic acid)
- 1220030-16-9(2-2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl-piperidine hydrochloride)
- 1610688-77-1(Methyl 5-2-(dimethylamino)vinyl-3-phenyl-4-isoxazolecarboxylate)
- 2096341-68-1(3-Bromo-5-chloro-2-methoxyphenylboronic acid)
- 287378-91-0(1,3-Benzodioxole-5-ethanol, .beta.-methyl-)
- 2445785-27-1(3-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride)
Fornecedores recomendados
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente
